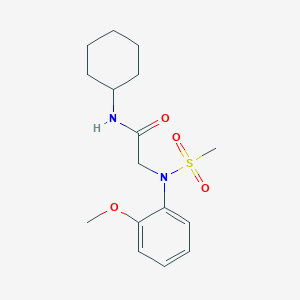
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)benzamide involves detailed organic synthesis techniques. For example, novel pyrazole derivatives have been synthesized and characterized using a combination of elemental analysis, spectroscopy (FT-IR, NMR), and single crystal X-ray diffraction studies, which confirm the structures of synthesized compounds and provide insights into their molecular geometries and electronic structures (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, revealing the crystallization in specific crystal systems and the dihedral angles between molecular rings, indicating twisted conformations. These studies also highlight intermolecular hydrogen bonding and supramolecular self-assembly contributing to the crystal packing and stability of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Research on similar compounds includes exploration of novel synthesis pathways, such as tandem oxidative aminocarbonylation-cyclization reactions, and characterization of the resulting products through X-ray diffraction analysis to establish their molecular configurations and stereoselectivity of reactions (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization patterns, molecular conformations, and the nature of hydrogen bonding, are crucial for understanding their stability and behavior under different conditions. These properties are often studied using thermal analysis, DFT calculations, and Hirshfeld surface analysis to evaluate the contribution of different intermolecular interactions on the molecular surface (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are assessed through various in vitro and in vivo assays, as well as computational studies to predict molecular electrostatic potential and nonlinear optical properties. These analyses help in identifying electrophilic and nucleophilic regions on the molecular surface, which are essential for predicting how these compounds might interact with biological targets or participate in chemical reactions (Kumara et al., 2018).
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-9-16(21-26-11)20-17(23)12-5-4-6-13(10-12)22-18(24)14-7-2-3-8-15(14)19(22)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQKZSHQJJFLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5610406.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5610411.png)

![5-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5610426.png)

![methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5610449.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5610455.png)
![1-cyclopropyl-5-oxo-N-[2-(3-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5610463.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5610465.png)

![3-({2-[1-(1-pyrrolidinylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5610484.png)


